molecular formula C21H16N2O3 B2963353 (1-hydroxy-2-naphthyl)[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanone CAS No. 956169-99-6

(1-hydroxy-2-naphthyl)[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanone

Cat. No.: B2963353
CAS No.: 956169-99-6
M. Wt: 344.37
InChI Key: LLLTULSFLRBWJA-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at the 4-position with a methanone group bridging to a 1-hydroxy-2-naphthyl moiety and at the 1-position with a 4-methoxyphenyl group.

Properties

IUPAC Name

(1-hydroxynaphthalen-2-yl)-[1-(4-methoxyphenyl)pyrazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3/c1-26-17-9-7-16(8-10-17)23-13-15(12-22-23)20(24)19-11-6-14-4-2-3-5-18(14)21(19)25/h2-13,25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLTULSFLRBWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=C(C4=CC=CC=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

The compound (1-hydroxy-2-naphthyl)[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanone is a synthetic organic molecule notable for its complex structure, which incorporates naphthalene, pyrazole, and methoxyphenyl moieties. Its molecular formula is C18H18N2O2C_{18}H_{18}N_2O_2 . This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are linked to its structural features.

Structural Characteristics

The compound features:

  • A hydroxy group on the naphthalene ring, enhancing reactivity.
  • A methoxy group on the phenyl ring, which influences solubility and biological interactions.

These functional groups play a crucial role in modulating the compound's pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks often exhibit a range of biological activities. Notably, the following activities have been associated with this compound and its derivatives:

  • Antioxidant Activity : The presence of hydroxyl groups is known to enhance antioxidant properties, potentially mitigating oxidative stress .
  • Anti-inflammatory Effects : Similar pyrazole derivatives have shown promise in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes .
  • Antimicrobial Properties : Compounds with naphthalene and pyrazole structures have been reported to exhibit antimicrobial activities against various pathogens .

Structure-Activity Relationship (SAR)

Understanding the relationship between the structure of this compound and its biological activity is essential for optimizing its pharmacological profiles. The following table summarizes comparative studies of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenyletinylpyridineContains pyridine; similar aromatic systemsAntagonist for mGluR5 receptors
4-(4-Methoxyphenyl)-1H-pyrazolePyrazole core; methoxy substitutionAnti-inflammatory properties
1-Hydroxy-2-naphthoic acidNaphthalene backbone; carboxylic acidAntioxidant activity

This table illustrates how specific structural modifications can lead to diverse biological outcomes, highlighting the potential advantages of the target compound over others.

Case Studies and Research Findings

Recent studies have employed computational methods to predict the pharmacological profiles of this compound. For instance:

  • In vitro Studies : The compound demonstrated significant inhibition of COX enzymes in cell-based assays, suggesting anti-inflammatory potential .
  • Molecular Docking Studies : Computational docking has shown favorable interactions with various biological targets, including protein kinases involved in inflammatory pathways .
  • Toxicological Assessments : Preliminary toxicity evaluations indicate a favorable safety profile at therapeutic doses, making it a candidate for further development .

Comparison with Similar Compounds

Substituent Variations and Structural Features

Compound Name Substituents on Pyrazole Ring Key Functional Groups Reference
(1-Hydroxy-2-naphthyl)[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanone (Target) 1-(4-Methoxyphenyl), 4-(1-hydroxy-2-naphthyl) Hydroxy, Methoxy N/A
Phenyl(1-(p-tolyl)-1H-pyrazol-4-yl)methanone (3ab) 1-(p-Tolyl), 4-Phenyl Methyl, Phenyl
4-(4-Benzoyl-1H-pyrazol-1-yl)benzonitrile (3ac) 1-Benzonitrile, 4-Benzoyl Nitrile, Ketone
(1-(3-Fluorophenyl)-1H-pyrazol-4-yl)(phenyl)methanone (3ad) 1-(3-Fluorophenyl), 4-Phenyl Fluoro, Phenyl
(4-Chloro-phenyl)[1-(4-methoxy-phenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone 1-(4-Methoxyphenyl), 4-(4-Chlorophenyl), 3-(5-Nitro-furyl) Chloro, Nitro, Methoxy
[1-(tert-Butyl)-1H-pyrazol-4-yl][1-(3-fluoropropoxy)-2-naphthyl]methanone 1-(tert-Butyl), 4-(3-Fluoropropoxy-2-naphthyl) Fluoropropoxy, tert-Butyl

Key Observations :

  • The target compound’s hydroxy-naphthyl group distinguishes it from simpler phenyl or tolyl substituents in analogs like 3ab and 3ad. This group may enhance π-π interactions in binding or material applications but could reduce solubility compared to smaller aromatic systems.
  • The 4-methoxyphenyl substituent is shared with the compound in , which also includes a nitro-furyl group. The methoxy group’s electron-donating nature contrasts with electron-withdrawing groups (e.g., nitrile in 3ac, nitro in ), influencing electronic properties and reactivity .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Notable Spectral Data
Target Not reported Not reported Expected IR: ~3200–3600 cm⁻¹ (O–H stretch)
3ab 94–96 58 ¹H NMR: δ 2.35 (s, 3H, CH₃), 7.20–7.80 (m, aromatic)
3ac 178–180 60 IR: 2220 cm⁻¹ (C≡N stretch)
3ad 106–108 62 ¹⁹F NMR: δ -112.5 (CF)
Not reported Not reported Crystallography: SHELX-refined structure

Analysis :

  • The higher melting point of 3ac (178–180°C) compared to 3ab (94–96°C) is attributed to the polar nitrile group, which enhances intermolecular dipole-dipole interactions .
  • The target compound’s hydroxy group would likely result in a broad O–H stretch in IR spectroscopy (~3200–3600 cm⁻¹), similar to hydroxyphenyl-containing analogs like 3ae in .

Q & A

Q. What are the typical synthetic routes for preparing (1-hydroxy-2-naphthyl)[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanone, and how do reaction conditions influence yield?

The synthesis of this compound involves multi-step reactions, often starting with functionalized pyrazole intermediates. Key steps include:

  • Condensation reactions : Coupling 1-(4-methoxyphenyl)-1H-pyrazole derivatives with hydroxy-naphthyl precursors via ketone formation. For example, reactions may use Friedel-Crafts acylation or nucleophilic substitution under acidic conditions .
  • Optimization of substituents : The methoxy group on the phenyl ring and the hydroxy group on the naphthyl moiety require protection/deprotection strategies to prevent side reactions .

Q. Table 1: Representative Synthetic Routes

MethodReagents/ConditionsYield (%)Key Challenges
Route ANaNO₂/HCl, acetyl acetone, 4-chlorophenacyl bromide45–55Nitro group stability
Route BXylene reflux with chloranil, NaOH wash60–70Purification of polar byproducts

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • X-ray crystallography : Resolves the spatial arrangement of the hydroxy-naphthyl and methoxyphenyl groups, critical for understanding π-π stacking and hydrogen-bonding interactions. Monoclinic crystal systems (e.g., space group P2₁/c) are commonly observed .
  • NMR spectroscopy : Distinct signals for the methoxy proton (~δ 3.8 ppm) and hydroxy proton (δ 10–12 ppm, broad) confirm substitution patterns .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 358.12 (C₂₁H₁₆N₂O₃⁺) .

Advanced Research Questions

Q. How do substituents (e.g., hydroxy vs. methoxy groups) influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Hydroxy group : Enhances electrophilic aromatic substitution (EAS) at the naphthyl ring but requires protection (e.g., acetylation) during nitro-group reductions .
  • Methoxy group : Electron-donating effects stabilize the pyrazole ring, reducing susceptibility to oxidation. Comparative studies with chloro or nitro analogs show 20–30% lower reaction rates for methoxy derivatives .
  • Contradictions : reports nitro-group reduction using NaBH₄, whereas other protocols (e.g., H₂/Pd-C) are preferred for higher selectivity .

Q. What strategies address contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. receptor antagonism) arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., CYP3A4 vs. CYP2D6) .
  • Solubility limitations : The hydrophobic naphthyl group reduces aqueous solubility, leading to false negatives in cell-based assays. Use of DMSO carriers at <0.1% v/v is critical .
  • Target validation : Computational docking (e.g., AutoDock Vina) identifies potential binding pockets in kinase or GPCR targets, guiding structure-activity relationship (SAR) studies .

Q. How can researchers design experiments to probe the compound’s mechanism of action in enzyme inhibition?

  • Kinetic assays : Measure IC₅₀ values under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and enthalpy changes, clarifying interactions with catalytic sites .
  • Mutagenesis studies : Replace key residues (e.g., Ser530 in COX-2) to test hydrogen-bonding contributions to inhibition .

Q. Table 2: Key Physicochemical Properties

PropertyValueMethodReference
LogP3.2 ± 0.3HPLC (C18 column)
pKa (hydroxy)9.8Potentiometric titration
Melting point198–202°CDifferential scanning calorimetry

Methodological Considerations

  • Data contradiction resolution : Cross-validate synthetic yields using orthogonal techniques (e.g., TLC vs. HPLC) .
  • Advanced characterization : Pair crystallography with Hirshfeld surface analysis to map intermolecular interactions .

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